molecular formula C12H8N2O B173001 11H-pyrido[2,1-b]quinazolin-11-one CAS No. 578-96-1

11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B173001
CAS No.: 578-96-1
M. Wt: 196.2 g/mol
InChI Key: MONJTOUXCWKOFS-UHFFFAOYSA-N
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Description

11H-pyrido[2,1-b]quinazolin-11-one is a heterocyclic compound with the molecular formula C12H8N2O. It is a tricyclic structure that includes a pyridine ring fused to a quinazoline ring.

Mechanism of Action

Target of Action

The primary target of 11H-pyrido[2,1-b]quinazolin-11-one is the efflux pumps in Mycobacterium smegmatis . These efflux pumps play a crucial role in drug resistance, making them a significant target for therapeutic exploration against resistant M. tuberculosis .

Mode of Action

This compound interacts with the LfrA amino acid residues present in Rv2333c and Rv2846c of M. tuberculosis . This interaction inhibits the efflux pumps, thus confirming their role as efflux pump inhibitors .

Result of Action

The inhibition of efflux pumps by this compound results in a significant reduction in colony-forming units of M. tuberculosis . This indicates that the compound has a bactericidal effect, contributing to the control and treatment of tuberculosis.

Action Environment

The action of this compound is influenced by the pH of the environment. It acts as a pH-dependent, reversible fluorescent probe . At pH 7, the emission spectrum is similar to that in acetonitrile, whereas at pH 1, the emission intensity increases significantly, and at pH 14, fluorescence is switched off . This pH-dependent behavior suggests that the compound’s action, efficacy, and stability may be influenced by the acidity or alkalinity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-pyrido[2,1-b]quinazolin-11-one typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). This reaction can be catalyzed by transition metal salts, with copper salts being particularly effective . The reaction conditions often include heating and the use of ultrasound irradiation to improve yield and reduce reaction time .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

11H-pyrido[2,1-b]quinazolin-11-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. Its ability to act as an efflux pump inhibitor and its diverse reactivity make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

pyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONJTOUXCWKOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206494
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810135
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578-96-1
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Pyrido(2,1-b)quinazolin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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